Product packaging for Dermaseptin AA-3-4(Cat. No.:)

Dermaseptin AA-3-4

Cat. No.: B1577122
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Description

Dermaseptin AA-3-4 is a cationic, alpha-helical peptide belonging to the Dermaseptin family, which was first isolated from the skin of frogs belonging to the Phyllomedusa genus . These peptides are a critical component of the frog's innate immune system, providing a defense against a broad spectrum of pathogens . As a research tool, this compound is of significant interest in the fields of microbiology and infectious disease due to its potential to lyse microbial membranes. Its primary mechanism of action is believed to involve disrupting the target cell's membrane integrity . Because of its cationic and amphipathic nature, the peptide shows a higher affinity for the negatively charged membranes of microorganisms compared to the neutral membranes of mammalian cells, which may account for its selective toxicity . Preclinical research into Dermaseptins has demonstrated promising in vitro activity against a wide range of organisms, including Gram-negative and Gram-positive bacteria, fungi, protozoa, and enveloped viruses . Some studies on related Dermaseptins have also indicated potential anti-tumor effects against several human cancer cell lines, opening avenues for oncology research . Furthermore, Dermaseptin derivatives have been investigated as potential novel therapeutic agents for severe infections, such as rabies, and as alternatives to conventional antibiotics in the face of growing antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available scientific literature for specific handling, storage, and application protocols.

Properties

bioactivity

Antibacterial

sequence

GMWGSLLKGVATVVKHVLPHALSSQQS

Origin of Product

United States

Molecular Classification and Evolutionary Aspects of Dermaseptin Aa 3 4

The dermaseptin (B158304) superfamily represents a remarkable example of a gene-based combinatorial library of antimicrobial peptides. kambonomad.com These peptides are genetically related, sharing a common ancestry, yet have diverged to create a wide array of structurally and functionally distinct molecules. kambonomad.comsci-hub.se This diversity is a product of evolutionary processes like gene duplication, focal hypermutation, and diversifying selection. kambonomad.com

Taxonomic Placement within the Dermaseptin Superfamily

The dermaseptin superfamily is broadly categorized based on structural similarities and evolutionary relationships. These peptides are primarily found in the skin secretions of frogs from the Hylidae family, particularly the Phyllomedusinae subfamily. kambonomad.comsci-hub.se The classification of these peptides has been refined over time to reflect the growing understanding of their genetic and structural diversity. nih.gov

The "dermaseptins (sensu stricto)" are considered the archetypal members of the superfamily. kambonomad.comsci-hub.se First isolated from Phyllomedusa sauvagei, these peptides are typically 28-34 amino acids long, cationic, and form an amphipathic α-helix, a structure that allows them to interact with and disrupt microbial membranes. kambonomad.comresearchgate.net They exhibit broad-spectrum activity against bacteria, fungi, and protozoa. echelon-inc.commedchemexpress.com

Peptides isolated from the skin of frogs belonging to the genera Agalychnis and Pachymedusa are often referred to as Dermaseptin-Related Peptides (DRPs). sci-hub.seresearchgate.net These peptides share the conserved precursor structure characteristic of the dermaseptin superfamily but have distinct mature peptide sequences. researchgate.net For instance, DRPs from Agalychnis annae and Pachymedusa dacnicolor show variations that set them apart from the dermaseptins found in Phyllomedusa. researchgate.netnih.gov

Dermaseptin AA-3-4 is specifically classified as a Dermaseptin-Related Peptide of the AA type, indicating its origin from the frog species Agalychnis annae. sci-hub.seoup.comuniprot.org The "AA" in its name designates this species. This classification highlights its evolutionary relationship to other dermaseptins while acknowledging the unique structural features that have arisen within the Agalychnis lineage. sci-hub.seresearchgate.net

Dermaseptin-Related Peptides (DRPs) from Agalychnis and Pachymedusa

Genetic Architecture and Biosynthetic Pathway

The genetic blueprint and synthesis of dermaseptins provide crucial insights into their evolution and functional diversification. kambonomad.comnih.gov

Structure of Prepropeptide Precursors

Dermaseptins, including DRP-AA-3-4, are synthesized as larger precursor molecules called prepropeptides. kambonomad.comresearchgate.net This precursor structure is a hallmark of the dermaseptin superfamily. sci-hub.se The prepropeptide consists of three main domains: an N-terminal signal peptide, an acidic proregion, and the C-terminal mature peptide. mdpi.comresearchgate.net The entire precursor for this compound is 72 amino acids long. uniprot.org

The typical structure of a dermaseptin prepropeptide is as follows:

Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the nascent peptide to the secretory pathway. kambonomad.comsci-hub.se

Propeptide (or Acidic Spacer): An intervening sequence that is typically acidic and ends with a Lys-Arg processing signal. kambonomad.comsci-hub.se

Mature Peptide: The C-terminal portion that, after cleavage, becomes the biologically active antimicrobial peptide. mdpi.comresearchgate.net

Conserved N-terminal Preproregion and Variable C-terminal Domains

A striking feature of the dermaseptin superfamily is the remarkable conservation of the N-terminal preproregion, which includes the signal peptide and the acidic spacer. kambonomad.comsci-hub.se This high degree of sequence identity is observed both within and between different frog species. kambonomad.comresearchgate.net This conservation suggests a critical and conserved function for this region, likely in the proper folding, trafficking, and processing of the precursor. nih.gov

In stark contrast, the C-terminal domain, which encodes the mature antimicrobial peptide, is hypervariable. kambonomad.comsci-hub.senih.gov This variability is the basis for the vast diversity of antimicrobial activities observed across the dermaseptin superfamily. kambonomad.comnih.gov The gene structure, often with an intron separating the region encoding the signal peptide from the region encoding the mature peptide, may facilitate this rapid evolution of the C-terminal domain. kambonomad.comresearchgate.net This genetic organization allows for the generation of a wide array of antimicrobial peptides from a common ancestral gene structure, providing the frog with a versatile defense mechanism against a changing spectrum of pathogens. kambonomad.com

FeatureDescription
Superfamily Dermaseptin kambonomad.comsci-hub.se
Family Dermaseptin-Related Peptide (DRP) sci-hub.seoup.com
Type DRP-AA sci-hub.seoup.com
Source Organism Agalychnis annae uniprot.org
Precursor Length 72 amino acids uniprot.org
Mature Peptide Length 27 amino acids uniprot.org

cDNA Encoding and Processing Mechanisms

The genetic blueprint for this compound, like other dermaseptins, is encoded in complementary DNA (cDNA). The precursor protein, known as a preprodermaseptin, has a distinct and highly conserved structure. This structure is tripartite, meaning it consists of three main parts: a signal peptide, an acidic pro-region, and the sequence for the mature peptide. embrapa.brfrontiersin.org

The process begins with a signal peptide, typically composed of 22 amino acid residues. frontiersin.orgnih.govnih.gov This segment is remarkably similar across different dermaseptin precursors, showing a high degree of amino acid identity. embrapa.br Following the signal peptide is an acidic pro-region, or spacer, which is also conserved, though to a slightly lesser extent than the signal peptide. embrapa.brfrontiersin.org This acidic domain typically ends with a specific pair of basic amino acids, such as Lysine-Arginine (Lys-Arg). embrapa.brfrontiersin.orgnih.gov This dibasic site acts as a signal for propeptide convertase enzymes, which cleave the precursor to release the mature peptide. nih.gov

The final segment of the precursor is the sequence that will become the functional, mature this compound. In some cases, a Glycine residue at the C-terminus of the mature peptide sequence serves as a donor for amidation, a common post-translational modification. frontiersin.orgnih.govnih.gov While the signal peptide and acidic pro-region are highly conserved, the sequence of the mature peptide is hypervariable. sci-hub.se This contrast between the conserved and variable regions is a hallmark of the dermaseptin superfamily. sci-hub.se

Table 1: Precursor Protein Domains of Dermaseptins

Domain Typical Length (Amino Acids) Key Features
Signal Peptide 22 Highly conserved across species. embrapa.brfrontiersin.orgnih.govnih.gov
Acidic Pro-region 21-23 Contains a dibasic cleavage site (e.g., Lys-Arg). embrapa.brfrontiersin.orgnih.govnih.gov
Mature Peptide Variable Hypervariable sequence responsible for antimicrobial activity. sci-hub.se

Phylogenetic Relationships and Diversifying Selection in Amphibian Antimicrobial Peptides

This compound belongs to the dermaseptin superfamily, a large and diverse group of antimicrobial peptides (AMPs) found in the skin of frogs from the Hylidae family. sci-hub.se The evolutionary history of this superfamily is characterized by repeated gene duplications followed by a high rate of mutations in the region coding for the mature peptide. tcdb.org This process, known as focal hypermutation, coupled with positive or "diversifying" selection, has led to the vast array of dermaseptin-related peptides seen today. tcdb.org

Phylogenetic analyses of dermaseptin and other amphibian AMP gene families, such as those from the Ranidae family, show that these gene families originated in a common ancestor before the divergence of these frog families in the Mesozoic era. nih.gov Since then, the gene families have diversified significantly within each group through numerous duplication events. nih.gov The sequence of this compound, for instance, clusters with other dermaseptin-related peptides from the genus Agalychnis, indicating a shared evolutionary history. oup.com

The immense diversity of amphibian AMPs is thought to be a result of diversifying selection, driven by the need to combat a wide and ever-changing variety of microorganisms in their environment. embrapa.brnsf.gov This selection pressure acts primarily on the mature peptide region, leading to variations in size, charge, and structure, which in turn affect their antimicrobial activity. nih.gov In hylid frogs, evidence suggests that diversifying selection has occurred in both the acidic pro-region and the mature peptide domain. nih.gov Furthermore, studies have indicated that coordinated amino acid replacements have occurred between the negatively charged pro-region and the positively charged mature peptide in hylid AMP precursors, a phenomenon also observed in mammalian defensins. nih.gov This co-evolution suggests a functional relationship between these two domains. nih.gov

Structural Characteristics and Conformational Dynamics of Dermaseptin Aa 3 4

Primary Sequence Analysis and Key Amino Acid Motifs

The primary structure, or amino acid sequence, of a peptide is the fundamental determinant of its higher-order structure and activity. For dermaseptins, including AA-3-4, specific compositional features and conserved motifs are hallmarks of the family.

General Amino Acid Compositional Features

Table 1: General Amino Acid Compositional Features of Dermaseptins

Feature Description Source
Cationic Nature Rich in lysine (B10760008) residues, resulting in a net positive charge. researchgate.net
Hydrophobicity High proportion of hydrophobic amino acids. mdpi.com
Length Typically 28 to 34 amino acids. oup.com
Alanine Content Many dermaseptins are notably rich in alanine. mdpi.com
Amidation Often feature a C-terminal amidation, which is important for lytic activity. oup.com

Significance of Conserved Tryptophan Residue at Position 3

A defining characteristic of the dermaseptin (B158304) family is the presence of a conserved tryptophan (Trp) residue at the third position from the N-terminus. researchgate.netoup.comnih.gov This feature is considered a structural fingerprint for many peptides in this class. nih.gov The indole (B1671886) side chain of tryptophan is thought to play a crucial role in the initial interaction and anchoring of the peptide to the surface of microbial membranes.

Occurrence of AG(A)KAAL(G/N)A Consensus Motif

Multiple alignments of various dermaseptin sequences have revealed a consensus motif, often cited as AA(A/G)KAAL(G/N)A or a similar variation, located in the middle region of the peptide. researchgate.net Another described consensus motif for dermaseptins B is AGK(Q)AA(V)LG. kambonomad.com This conserved sequence is believed to be important for the structure and function of these peptides, contributing to their antimicrobial efficacy.

Secondary and Tertiary Structural Propensities

While the primary sequence provides the blueprint, the three-dimensional conformation of Dermaseptin AA-3-4, particularly in the presence of biological membranes, dictates its mechanism of action. These peptides are often unstructured in aqueous solutions but undergo a conformational change upon interacting with membranes. nih.govnih.gov

α-Helical Conformation in Membrane-Mimetic Environments

In aqueous solutions, dermaseptins and other similar antimicrobial peptides typically exist in a random coil or unstructured conformation. scholaris.ca However, in environments that mimic the lipid bilayer of a cell membrane, such as in the presence of trifluoroethanol (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), they adopt a well-defined α-helical secondary structure. mdpi.comnih.govresearchgate.net This conformational transition is a critical prerequisite for their lytic activity. nih.gov Circular dichroism (CD) spectroscopy is a key technique used to demonstrate this change, showing characteristic minima at approximately 208 and 222 nm, which are indicative of an α-helix. mdpi.comscholaris.ca The stability of this helical structure can be influenced by the specific membrane-mimetic environment. mdpi.com

Amphipathic Nature and Its Role in Functional Activity

The α-helical structure adopted by dermaseptins is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. mdpi.comnih.gov The hydrophobic side, rich in nonpolar amino acids, interacts with the lipid core of the microbial membrane, while the hydrophilic side, containing cationic residues like lysine, interacts with the negatively charged components of the bacterial membrane surface. nih.govshu.ac.uk This amphipathic character is fundamental to the peptide's ability to disrupt membrane integrity, which is a primary mechanism of its antimicrobial action. nih.govnih.gov The separation of charged and hydrophobic regions allows for effective interaction with and subsequent destabilization of the target cell membrane, leading to lysis. nih.gov

Biophysical Methods for Structural Elucidation (e.g., Circular Dichroism)

The elucidation of the three-dimensional structure of peptides like this compound is crucial for understanding their function. Biophysical methods are central to this endeavor, providing insights into their conformational states in different environments. Among these techniques, Circular Dichroism (CD) spectroscopy is a widely used method for examining the secondary structure of peptides. mdpi.comfrontiersin.org

Dermaseptins, as a family, exhibit significant conformational flexibility. vulcanchem.com In aqueous solutions, these peptides typically adopt a disordered or random coil conformation. mdpi.comvulcanchem.com However, upon interaction with environments that mimic the hydrophobicity of a cell membrane, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a significant structural transition. mdpi.comfrontiersin.org This change involves folding into a well-defined α-helical structure. vulcanchem.comresearchgate.net The formation of this amphipathic α-helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is considered critical for the peptide's ability to interact with and disrupt microbial membranes. vulcanchem.comresearchgate.netresearchgate.net

Research on various dermaseptin peptides confirms this environment-dependent conformational change. For instance, studies on Dermaseptin-PH revealed it exists as a random coil in an aqueous ammonium (B1175870) acetate (B1210297) solution but transitions to a typical α-helical structure with a calculated helicity of 35% in a TFE-containing solution. mdpi.com Similarly, Dermaseptin-PP was shown to be unstructured in an aqueous environment but adopted a highly α-helical conformation, with a calculated helicity of 88%, in a membrane-mimicking TFE solution. frontiersin.org This coil-to-helix transition is a hallmark of the dermaseptin superfamily and is fundamental to their mechanism of action. mdpi.comresearchgate.net While specific CD spectroscopy data for this compound is not detailed in the provided search results, its structural behavior is expected to align with that of its well-studied relatives due to sequence and family homology. nih.gov

Table 1: Structural and Physicochemical Properties of this compound

Property Description Source
Protein Name This compound uniprot.org
Source Organism Agalychnis annae (Blue-sided leaf frog) uniprot.orgrcsb.org
Primary Accession # O93225 uniprot.org
Molecular Weight 8.173 kDa (precursor) rcsb.org
Structure Possesses an amphipathic structure; adopts an α-helical conformation in membrane-like environments. vulcanchem.comuniprot.org

| Conformation | Exists as a random coil in aqueous solution and transitions to an α-helix upon membrane interaction. | vulcanchem.com |

Table 2: Research Findings from Circular Dichroism (CD) Spectroscopy on Related Dermaseptins

Peptide Environment Secondary Structure Helicity (%)
Dermaseptin-PH 10 mM Ammonium Acetate (Aqueous) Random Coil Not specified
50% TFE / 10 mM Ammonium Acetate α-Helical 35% mdpi.com
Dermaseptin-PP 10 mmol/L Ammonium Acetate (Aqueous) Random Coil (almost no α-helix) Not specified

Mechanisms of Biological Action at the Molecular and Cellular Levels

Membrane-Targeting Mechanisms in Microbial Cells

The primary mode of action for Dermaseptin (B158304) AA-3-4 and other dermaseptins involves the direct interaction with and disruption of microbial cell membranes. researchgate.netvulcanchem.commdpi.com This interaction is a rapid process that ultimately compromises the integrity of the cell, leading to the leakage of intracellular contents and cell death. researchgate.netoup.com

Electrostatic Interaction with Negatively Charged Microbial Membranes

The initial step in the antimicrobial action of Dermaseptin AA-3-4 is its electrostatic attraction to the negatively charged surfaces of microbial membranes. oup.commdpi.comvulcanchem.com Dermaseptins are cationic peptides, possessing a net positive charge due to the presence of lysine (B10760008) residues. researchgate.netwikipedia.org This positive charge facilitates a strong and selective interaction with the anionic components abundant in microbial membranes, such as phospholipids, teichoic acid in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comnih.gov This electrostatic interaction is a key determinant of the peptide's specificity for microbial cells over the typically neutral outer membranes of mammalian cells. mdpi.comvulcanchem.com

Permeabilization and Disruption of Lipid Bilayers

Following the initial electrostatic binding, this compound induces the permeabilization and disruption of the lipid bilayer. researchgate.netresearchgate.netvulcanchem.com This process is driven by the peptide's amphipathic nature, meaning it has both hydrophobic and hydrophilic regions. vulcanchem.com Upon binding to the membrane, dermaseptins often undergo a conformational change, adopting an α-helical structure. oup.comvulcanchem.com This amphipathic α-helix inserts into the membrane, with its hydrophobic side interacting with the lipid core and its hydrophilic side facing the aqueous environment. mdpi.com This insertion disrupts the normal packing of the lipid molecules, leading to increased membrane permeability and the formation of defects or pores. researchgate.netresearchgate.net The consequence of this disruption is the leakage of vital intracellular components, such as ions and metabolites, ultimately leading to cell death. researchgate.netoup.com

Pore Formation Models (e.g., Barrel-Stave, Carpet Model)

Several models have been proposed to describe the precise mechanism by which dermaseptins and other α-helical AMPs form pores in microbial membranes. The two most prominent models are the "barrel-stave" and the "carpet" models. researchgate.netmdpi.comnih.gov

In the barrel-stave model , the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like structure that creates a transmembrane pore. mdpi.comfrontiersin.org The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel for the passage of water and solutes. mdpi.com

The carpet model , which is often suggested for dermaseptins, proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. sci-hub.senih.govnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles in a detergent-like manner. mdpi.comfrontiersin.org This model does not necessarily require a specific, stable pore structure. nih.gov Evidence suggests that dermaseptins can form toroidal pores, a variation where the peptides and the lipid headgroups bend inward to line the pore. nih.gov

ModelDescriptionKey Features
Barrel-Stave Peptides insert into the membrane and aggregate to form a stable, barrel-shaped pore.Hydrophobic peptide faces interact with lipid core; hydrophilic faces form the pore lining. mdpi.comfrontiersin.org
Carpet Peptides accumulate on the membrane surface, disrupting it once a critical concentration is reached.Detergent-like mechanism, formation of transient pores or micelles. nih.govfrontiersin.orgnih.gov
Toroidal Pore A hybrid model where peptides and lipid headgroups bend to line the pore.Induces high membrane curvature. mdpi.comnih.gov

Intracellular Mechanisms and Molecular Targets

While membrane disruption is the primary mechanism of action, there is growing evidence that some antimicrobial peptides, including dermaseptins, can translocate across the microbial membrane and interact with intracellular targets. nih.govmdpi.com

Interference with Essential Cellular Processes

Once inside the cell, this compound has the potential to interfere with various essential cellular processes. researchgate.net The peptide can bind to and disrupt the function of intracellular molecules, although the specific targets for this compound are not as well-elucidated as its membrane activity. For some AMPs, intracellular activities include the inhibition of nucleic acid and protein synthesis. mdpi.com

Modulation of Microbial Gene Expression and Physiological Pathways

Dermaseptins have been shown to modulate the gene expression of pathogens. nih.gov For instance, Dermaseptin-S1 can downregulate the expression of genes involved in the morphology of Candida albicans. nih.gov Furthermore, recent studies on a dermaseptin have indicated its ability to induce oxidative stress and influence the gene expression of antioxidant enzymes in Candida auris. rsc.org This suggests that beyond direct membrane lysis, this compound could also exert its antimicrobial effect by altering the physiological and genetic pathways of the target microorganism.

Differential Interactions with Various Microbial Cell Envelopes (e.g., Gram-positive vs. Gram-negative Bacteria)

The broad-spectrum antimicrobial activity of dermaseptins, including peptides like this compound, is fundamentally linked to their ability to physically compromise the integrity of microbial cell membranes. However, the precise molecular interactions and subsequent disruptive mechanisms vary significantly due to the profound structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria.

The initial and critical step for the action of these cationic peptides is the electrostatic attraction to the anionic surfaces of bacterial cells. nih.govnih.gov Following this initial binding, dermaseptins engage with specific molecular components of the cell envelope, a process that dictates their efficacy and mechanism of membrane disruption.

Interaction with Gram-Negative Bacterial Envelopes

The cell envelope of Gram-negative bacteria presents a formidable, multi-layered barrier, consisting of an outer membrane, a thin peptidoglycan layer in the periplasmic space, and an inner cytoplasmic membrane. nih.govfrontiersin.org The outer leaflet of the outer membrane is uniquely composed of lipopolysaccharide (LPS), which provides a strong anionic surface due to its phosphate (B84403) groups. frontiersin.org

Research findings indicate that LPS is the primary initial target for dermaseptins. nih.govmdpi.com The cationic peptide binds with high affinity to the negatively charged LPS molecules. mdpi.com This interaction is crucial for permeabilizing the outer membrane, allowing the peptide to traverse this barrier and access the inner cytoplasmic membrane. nih.gov Studies on various dermaseptins have demonstrated a direct, concentration-dependent binding to LPS. mdpi.com Once a threshold concentration of the peptide accumulates on the outer membrane, it disrupts its structure, often described by a "carpet-like" mechanism. nih.govnih.gov In this model, the peptides align on the membrane surface and, like a detergent, cause its disintegration, leading to increased permeability. nih.gov This allows the peptide to reach the inner phospholipid bilayer, which it rapidly compromises, causing leakage of cellular contents and cell death. oup.com

Interaction with Gram-Positive Bacterial Envelopes

Gram-positive bacteria lack an outer membrane but possess a much thicker cell wall, primarily composed of a dense mesh of peptidoglycan (PGN), which can be up to 80 nanometers thick. mdpi.com This PGN layer is interspersed with anionic polymers called teichoic acids and lipoteichoic acids (LTA), which are covalently linked to the peptidoglycan or the cytoplasmic membrane, respectively. nih.govnih.gov These molecules impart a significant negative charge to the Gram-positive cell surface.

For Gram-positive bacteria, the initial electrostatic interaction occurs between the cationic dermaseptin and the anionic teichoic and lipoteichoic acids. nih.govresearchgate.net This binding is a prerequisite for the peptide to navigate the thick peptidoglycan layer and reach the underlying cytoplasmic membrane. researchgate.net The interaction with these cell wall components can be complex; while it facilitates transit to the cytoplasmic membrane, it has also been suggested that these molecules could act as a "trap," sequestering the peptides and preventing them from reaching their ultimate target. researchgate.net Nonetheless, successful transit leads the peptide to the cytoplasmic membrane, where it exerts its lytic activity, similar to its action on the inner membrane of Gram-negative bacteria. Some studies suggest that specific interactions with peptidoglycan itself can contribute to the enhanced activity of certain antimicrobial peptides against Gram-positive strains. nih.gov

The table below summarizes the key differences in the interaction of dermaseptins with these two types of bacterial cell envelopes.

FeatureGram-Negative BacteriaGram-Positive Bacteria
Primary Initial Target Lipopolysaccharide (LPS) in the outer membrane nih.govmdpi.comTeichoic and Lipoteichoic Acids (LTA) in the cell wall nih.govresearchgate.net
Key Barrier Asymmetrical outer membrane nih.govfrontiersin.orgThick, dense peptidoglycan layer mdpi.com
Translocation Mechanism Permeabilization of the outer membrane via LPS binding nih.govmdpi.comDiffusion/interaction through the teichoic acid and peptidoglycan matrix researchgate.net
Primary Disruption Model "Carpet-like" mechanism on the outer and inner membranes nih.govnih.govMembrane disruption (e.g., pore formation, disintegration) of the cytoplasmic membrane nih.gov

The differential activity of various dermaseptins against these bacterial types is highlighted by their Minimum Inhibitory Concentrations (MICs). As shown in the table below, the potency of a given dermaseptin can vary significantly between different species of Gram-positive and Gram-negative bacteria, reflecting the nuanced interactions with their distinct cell envelopes. mdpi.com

Dermaseptin AnalogueOrganism TypeSpeciesMIC (µM)
Dermaseptin-PS4 Gram-positiveStaphylococcus aureus4 mdpi.com
Gram-positiveMRSA8 mdpi.com
Gram-positiveEnterococcus faecalis32 mdpi.com
Gram-negativeEscherichia coli8 mdpi.com
Gram-negativePseudomonas aeruginosa16 mdpi.com
Dermaseptin-B2 Gram-negativeEscherichia coli>10 nih.gov
DRS-CA-1 Gram-positiveStaphylococcus aureus8 peerj.com
Gram-negativeEscherichia coli4 peerj.com
Gram-negativePseudomonas aeruginosa8 peerj.com
DRS-DU-1 Gram-positiveStaphylococcus aureus8 peerj.com
Gram-negativeEscherichia coli8 peerj.com
Gram-negativePseudomonas aeruginosa8 peerj.com

Spectrum of Biological Activities: Research Perspectives

Antimicrobial Activity against Pathogenic Microorganisms

The dermaseptin (B158304) family of peptides is renowned for its broad-spectrum antimicrobial efficacy, and Dermaseptin AA-3-4 is no exception. vulcanchem.commdpi.comnih.gov These peptides are a crucial component of the innate immune system of amphibians, offering a first line of defense against a plethora of environmental pathogens. nih.govnih.gov The primary mechanism of action for dermaseptins involves the disruption of microbial cell membranes, a process facilitated by their amphipathic α-helical structure. vulcanchem.commdpi.com This structure allows them to selectively interact with and permeabilize the membranes of microorganisms, leading to cell death. mdpi.com

This compound possesses potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.org The cationic nature of dermaseptins facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. vulcanchem.com Upon binding, the peptide inserts into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell lysis. mdpi.com

Research on various dermaseptin peptides has consistently demonstrated their bactericidal capabilities. For instance, studies on dermaseptin S4 and its derivatives have shown significant activity against multidrug-resistant strains of Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov Another study highlighted the efficacy of a dermaseptin peptide, Dermaseptin-AC, against a range of bacteria including methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of bacteria is not extensively documented in the provided search results, the activity of its close relatives within the dermaseptin family provides a strong indication of its potential antibacterial prowess.

Table 1: Antibacterial Activity of Selected Dermaseptin Peptides

Peptide Target Bacteria Activity
Dermaseptin S4 derivatives Acinetobacter baumannii (MDR) MICs ranging from 3.125 to 12.5 μg/mL nih.gov
Dermaseptin-AC Staphylococcus aureus (MRSA) Effective inhibition of growth researchgate.net

The antimicrobial spectrum of the dermaseptin family extends to pathogenic fungi and yeasts. nih.govmdpi.com These peptides have demonstrated considerable lytic activity against a variety of fungal species. researchgate.net The mechanism of action is believed to be similar to their antibacterial activity, involving the disruption of the fungal cell membrane. researchgate.net

Dermaseptins have shown potent activity against Candida albicans, a common cause of opportunistic yeast infections. researchgate.net Research has also highlighted the efficacy of dermaseptins against other Candida species, including the emerging multidrug-resistant pathogen Candida auris. nih.govresearchgate.net One study demonstrated that a dermaseptin peptide induced significant oxidative stress and apoptosis in C. auris. nih.govresearchgate.net Although specific studies focusing solely on this compound's antifungal activity are not detailed in the provided results, the consistent and potent antifungal effects observed across the dermaseptin family suggest a similar potential for this specific peptide.

Table 2: Antifungal Activity of Selected Dermaseptin Peptides

Peptide Target Fungi/Yeast Noted Effects
Dermaseptin Candida auris Induces oxidative stress and apoptosis nih.govresearchgate.net
Dermaseptin-PH Candida albicans Growth inhibition researchgate.net

Beyond bacteria and fungi, research has explored the potential of dermaseptins against protozoan parasites and viruses. nih.govmdpi.comfrontiersin.org Several members of the dermaseptin family have exhibited activity against parasites such as Leishmania, Plasmodium (the causative agent of malaria), and Trypanosoma. asm.org For instance, derivatives of dermaseptin S4 have shown efficacy against Plasmodium falciparum. nih.gov

In the realm of antiviral research, dermaseptins have demonstrated inhibitory effects against enveloped viruses. researchgate.net Studies on dermaseptin S4 have revealed its ability to inhibit the rabies virus. researchgate.net The antiviral mechanism is thought to involve the interaction of the peptide with the viral envelope, hindering its ability to infect host cells. frontiersin.orgresearchgate.net While specific antiprotozoal and antiviral data for this compound is not explicitly available in the search results, the established broad-spectrum activity of the dermaseptin family suggests that this is a promising area for future investigation.

Antifungal and Anti-Yeast Activities

Anti-Biofilm Activity and Mechanisms of Biofilm Disruption

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of antimicrobial agents to disrupt these biofilms is of significant therapeutic interest. Research has indicated that dermaseptins possess anti-biofilm capabilities. researchgate.net

One study on Dermaseptin-AC demonstrated its ability to both inhibit the formation of MRSA biofilms and eradicate pre-formed, mature biofilms. researchgate.net The mechanisms underlying this anti-biofilm activity are multifaceted. They likely involve not only the direct killing of the bacteria within the biofilm but also the disruption of the biofilm matrix itself. The membrane-active nature of dermaseptins could play a crucial role in permeabilizing the cells within the biofilm, making them more susceptible to the peptide's lethal action. While specific data on this compound is lacking, the findings for other dermaseptins suggest a potential for similar anti-biofilm properties.

Anti-Proliferative Activity on Cancer Cell Lines (Mechanistic Investigations)

In addition to their antimicrobial properties, dermaseptins have been investigated for their anti-proliferative effects on cancer cells. mdpi.commdpi.comresearchgate.net Several studies have reported that these peptides can selectively target and kill various cancer cell lines while exhibiting lower toxicity towards normal mammalian cells. mdpi.com

A novel dermaseptin peptide, Dermaseptin-PH, was found to exhibit a broad spectrum of anticancer activities against several human cancer cell lines, including breast (MCF-7, MDA-MB-435S), lung (H157), glioblastoma (U251MG), and prostate (PC-3) cancer cells. researchgate.net The anticancer mechanism of dermaseptins is an area of active research, with evidence pointing towards their ability to selectively disrupt the membranes of cancer cells.

The selective cytotoxicity of dermaseptins towards cancer cells is attributed to differences in the composition and properties of cancer cell membranes compared to normal cell membranes. mdpi.com Cancer cell membranes often have a higher content of negatively charged molecules, such as phosphatidylserine (B164497), on their outer leaflet. nih.gov This increased negative charge enhances the electrostatic attraction of the cationic dermaseptin peptides.

Once bound, the amphipathic nature of the dermaseptin allows it to insert into and disrupt the cancer cell membrane, leading to increased permeability and cell death. mdpi.com This membrane-lytic mechanism is a key area of investigation for the development of novel cancer therapies. The potential for this compound to exhibit similar selective anti-proliferative activity is high, given its structural similarities to other well-characterized anticancer dermaseptins.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dermaseptin
Dermaseptin S4
Dermaseptin-AC
Dermaseptin-PH
Lipopolysaccharides
Teichoic acids

Induction of Apoptosis and Other Programmed Cell Death Pathways

Research into the biological activities of the dermaseptin family of peptides has revealed that their oncolytic and antimicrobial effects are not solely reliant on membrane disruption. nih.gov Several members of this family are known to trigger programmed cell death (PCD) pathways, primarily apoptosis, in target cells. nih.govfrontiersin.orgnih.gov This process involves a series of coordinated and internally regulated cellular events that lead to the dismantling of the cell from within, thereby avoiding the inflammatory response associated with necrosis. mdpi.com The induction of apoptosis by dermaseptins often involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. frontiersin.org

Key events in dermaseptin-induced apoptosis include the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the activation of a cascade of enzymes known as caspases. frontiersin.orgnih.govmdpi.com

Mitochondrial Pathway Activation

A central mechanism in dermaseptin-induced apoptosis is the permeabilization of mitochondrial membranes. nih.gov Peptides can interact with and disrupt the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm). nih.govfrontiersin.org This depolarization is a critical event, as it can trigger the release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.org Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspase-9, which in turn activates the executioner caspase-3. frontiersin.orgmdpi.com

Studies on various dermaseptin analogues have demonstrated these effects. For instance, Dermaseptin-PS1 was found to induce apoptosis in U-251 MG glioblastoma cells through the mitochondrial-related signal pathway at concentrations that did not cause membrane disruption. nih.gov This was evidenced by the activation of the apoptosis marker, cleaved caspase-3. nih.gov Similarly, Dermaseptin-PP was shown to increase the expression of cytochrome c, Apaf-1, and caspases-9 and -3 in H157 lung cancer cells, confirming the involvement of the endogenous mitochondrial pathway. frontiersin.org

Interactive Table: Markers of Mitochondrial Apoptosis Induced by Dermaseptin Analogues

Dermaseptin AnalogueCell LineApoptotic MarkerObserved EffectReference
Dermaseptin-PPH157 (Lung Cancer)Cytochrome cIncreased expression frontiersin.org
Dermaseptin-PPH157 (Lung Cancer)Apaf-1Increased expression frontiersin.org
Dermaseptin-PPH157 (Lung Cancer)Caspase-9Increased expression frontiersin.org
Dermaseptin-PPH157 (Lung Cancer)Caspase-3Increased expression frontiersin.org
Dermaseptin-PS1U-251 MG (Glioblastoma)Cleaved Caspase-3Increased expression nih.gov

Death Receptor Pathway

In addition to the intrinsic pathway, some dermaseptins can activate the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas. frontiersin.org Research on Dermaseptin-PP demonstrated that it could concentration-dependently increase the expression of Fas, FasL (Fas ligand), and FADD (Fas-Associated Death Domain) in H157 cells. frontiersin.org This indicates that the peptide can trigger apoptosis from outside the cell, leading to the recruitment and activation of initiator caspase-8, which subsequently activates executioner caspases like caspase-3. frontiersin.org

Other Programmed Cell Death Mechanisms

Beyond classical apoptosis in cancer cells, dermaseptins have been shown to induce other forms of programmed cell death in different cell types.

Fungal Apoptosis: In the pathogenic yeast Candida albicans, Dermaseptin S3 has been reported to trigger apoptosis. nih.gov More recently, a dermaseptin peptide was shown to induce apoptosis in Candida auris in a dose-dependent manner, an effect linked to the induction of significant oxidative stress. rsc.org

Eryptosis: In human erythrocytes (red blood cells), which lack a nucleus and mitochondria, dermaseptin can trigger a form of suicidal death known as eryptosis. nih.gov This process is characterized by cell shrinkage and the exposure of phosphatidylserine on the cell surface. nih.gov Studies have shown that dermaseptin induces eryptosis by increasing the intracellular calcium ion concentration ([Ca²⁺]i) and promoting the formation of ceramide, both of which are key triggers for this pathway. nih.gov

The ability of dermaseptin peptides to induce various forms of programmed cell death highlights their complex and multifaceted mechanisms of action, which are often dependent on the specific peptide sequence, its concentration, and the target cell type. nih.govnih.gov

Structure Activity Relationship Sar Studies and Peptide Engineering

Rational Design and Synthesis of Dermaseptin (B158304) Analogues and Derivatives

Rational design strategies for Dermaseptin analogues aim to enhance their therapeutic properties by systematically altering their amino acid sequence. mdpi.commdpi.com This process often involves solid-phase peptide synthesis to create a series of related peptides where specific properties are varied. mdpi.com The goal is to improve antimicrobial potency while minimizing toxicity to mammalian cells. vulcanchem.com

Impact of Amino Acid Substitutions and Deletions

Amino acid substitutions and deletions are powerful tools to probe the functional role of specific residues within the Dermaseptin sequence. The substitution of amino acids can significantly impact the biological activities of Dermaseptin variants. vulcanchem.com

Key findings from substitution studies include:

Enhancing Amphipathicity: In a study on the dermaseptin DRP-AC4, substituting amino acids to perfect the hydrophobic face resulted in an analogue (DRP-AC4b) with a stronger binding ability to cancer cells compared to the parent peptide. nih.gov

Alanine to Valine Substitution: To increase hydrophobicity and the hydrophobic moment in the dermaseptin SS1, an Alanine at position 14 was substituted with Valine (14V). mdpi.com This was done to enhance antimicrobial properties without significantly increasing cytotoxicity. mdpi.com

Tryptophan and Serine to Lysine (B10760008) Substitution: In the dermaseptin B2 derivative, K3K4B2, a Tryptophan at position 3 and a Serine at position 4 were replaced with Lysine. nih.govmdpi.com This double substitution was aimed at increasing the peptide's positive charge. nih.govmdpi.com

Methionine and Asparagine to Lysine Substitution: The derivative K4K20S4 was created by replacing Methionine at position 4 and Asparagine at position 20 with Lysine, designated as M4K and N20K respectively. nih.govmdpi.com

N-terminal Deletions: Deletions at the N-terminus of Dermaseptin S4 have been shown to be critical for its activity. For instance, the removal of the first 5 N-terminal amino acids from Dermaseptin S4 (creating S4^6-28) resulted in a complete loss of its inhibitory activity against the rabies virus. vulcanchem.com This highlights the necessity of the N-terminal region for the peptide's function. researchgate.net

Table 1: Impact of Amino Acid Substitutions on Dermaseptin Analogue Activity

Parent Peptide Analogue Modification Effect on Activity Reference
DRP-AC4 DRP-AC4b Amino acid substitution to complete the hydrophobic face Stronger binding to cancer cells nih.gov
SS1 14V Alanine to Valine substitution at position 14 Increased hydrophobicity and hydrophobic moment mdpi.com
Dermaseptin B2 K3K4B2 Tryptophan to Lysine at position 3; Serine to Lysine at position 4 Increased positive charge nih.govmdpi.com
Dermaseptin S4 K4K20S4 Methionine to Lysine at position 4; Asparagine to Lysine at position 20 Increased positive charge nih.govmdpi.com
Dermaseptin S4 S4^6-28 Deletion of the first 5 N-terminal amino acids Complete loss of antiviral activity vulcanchem.com

Influence of Charge and Hydrophobicity Modifications on Activity

Charge Modifications: Increasing the net positive charge of dermaseptins, often by substituting neutral or acidic amino acids with basic residues like lysine, generally enhances antimicrobial potency. vulcanchem.com A higher positive charge is thought to facilitate the initial electrostatic interaction with the negatively charged bacterial membranes. nih.gov For instance, the analogue DRP-AC4a, designed with an increased net charge from the parent DRP-AC4, showed significantly increased potency against bacteria. mdpi.comnih.gov Similarly, the derivatives of Dermaseptin S4 and B2, such as K4K20S4 and K3K4B2, which had increased positive charges, were more active against Acinetobacter baumannii than their native counterparts. nih.gov

Hydrophobicity Modifications: Hydrophobicity is crucial for the ability of dermaseptins to insert into and disrupt the lipid bilayer of microbial membranes. nih.gov However, a careful balance must be maintained, as excessive hydrophobicity can lead to increased toxicity towards mammalian cells. nih.gov In the design of the dermaseptin SS1 analogue 14V, Valine was chosen to substitute Alanine to moderately increase hydrophobicity and avoid a significant rise in cytotoxicity. mdpi.com Conversely, decreasing the hydrophobicity of Dermaseptin S4 derivatives generally led to a reduction in their hemolytic activity. nih.govmdpi.com

Table 2: Influence of Charge and Hydrophobicity on Dermaseptin Analogue Activity

Peptide Modification Physicochemical Change Impact on Activity Reference
DRP-AC4a Increased net charge Increased cationicity Significantly increased antibacterial potency mdpi.comnih.gov
K4K20S4 Increased positive charge Increased cationicity More active against A. baumannii nih.gov
K3K4B2 Increased positive charge Increased cationicity More active against A. baumannii nih.gov
14V Increased hydrophobicity Increased hydrophobicity Enhanced antimicrobial properties mdpi.com
S4 Derivatives Decreased hydrophobicity Reduced hydrophobicity Reduced hemolytic activity nih.govmdpi.com

Effects of Peptide Length and C-terminal Amidation

The length of the peptide chain and the modification of its C-terminus are also important factors influencing the activity of dermaseptins.

Peptide Length: Studies have shown that changes in the number of amino acid residues can alter the activity and hydrophobicity of antimicrobial peptides. oup.com Truncated versions of Dermaseptin S4 have been investigated to identify the minimal sequence required for activity. For example, the truncated and amidated peptide DS4 (1–26)a displayed high antibacterial activity and low hemolytic activity. oup.com Another study found that the short derivative K4-S4(1-16) improved survival in a mouse peritonitis model, indicating that even significantly shortened analogues can retain potent in vivo activity. nih.gov A novel dermaseptin, Dermaseptin-PH, was noted for being the shortest in length, which could provide new insights for the structural modification of new peptide drugs. researchgate.netmdpi.com

C-terminal Amidation: C-terminal amidation is a common post-translational modification in many antimicrobial peptides, including dermaseptins. oup.compreprints.org This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. nih.gov This can enhance the peptide's binding to negatively charged bacterial membranes and also protect the peptide from degradation by carboxypeptidases. nih.gov For example, the amidation of the C-terminus in Dermaseptin S4 analogues resulted in a higher positive charge (+5) compared to the parent molecule (+4). preprints.org

Table 3: Effects of Peptide Length and C-terminal Amidation on Dermaseptin Analogue Activity

Peptide Modification Effect Reference
DS4 (1–26)a Truncation and C-terminal amidation High antibacterial activity, low hemolytic activity oup.com
K4-S4(1-16) Truncation Potent in vivo antibacterial activity nih.gov
Dermaseptin-PH Shortest peptide length Potent antimicrobial and anticancer activities researchgate.netmdpi.com
Dermaseptin S4 analogues C-terminal amidation Increased net positive charge preprints.org

Development of Peptidomimetics and Chimeric Constructs

To overcome some of the limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers have explored the development of peptidomimetics and chimeric peptides.

A notable example is the creation of a chimeric peptide, DD13-RIP, which combines a 13-residue dermaseptin derivative (DD13) with an RNA III-inhibiting peptide (RIP). nih.govnih.gov RIP is known to inhibit staphylococcal biofilm formation by interfering with quorum-sensing mechanisms. nih.govnih.gov The resulting chimeric construct was found to be more potent in preventing staphylococcal infections in a rat graft infection model than either of the individual peptides alone. nih.govnih.gov This suggests a synergistic effect where the dermaseptin component disrupts the bacterial membrane, while the RIP component inhibits biofilm formation. nih.govnih.gov

Advanced Methodologies for Peptide Design and Optimization

The design and optimization of dermaseptin analogues are increasingly being aided by advanced methodologies that go beyond simple trial-and-error substitutions.

Rational Design: This approach relies on a deep understanding of the structure-activity relationships of the parent peptide. By identifying key structural and functional features, such as amphipathicity, charge, and helicity, researchers can make targeted modifications to enhance desired properties. mdpi.commdpi.commdpi.comresearchgate.net

Computational Modeling: Computer-aided tools are used to predict the physicochemical properties and secondary structures of designed analogues. For example, programs like Heliquest are used to predict properties such as hydrophobicity, hydrophobic moment, and net charge, which helps in the rational design process. mdpi.com

High-Throughput Screening: This methodology allows for the rapid testing of large libraries of peptide analogues to identify candidates with improved activity. mdpi.comresearchgate.net

These advanced methodologies, often used in combination, accelerate the discovery and development of novel dermaseptin-based antimicrobial agents with enhanced efficacy and selectivity. mdpi.comfrontiersin.org

Advanced Research Methodologies and Techniques in Dermaseptin Research

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering are fundamental to producing and optimizing dermaseptin (B158304) peptides for research and development. These approaches allow scientists to obtain sufficient quantities of the peptide and to probe the roles of specific amino acids in its biological activity.

cDNA Cloning and Heterologous Expression Systems

The journey to understanding and utilizing a specific dermaseptin often begins with identifying its genetic blueprint. researchgate.net Scientists isolate messenger RNA (mRNA) from the skin secretions of frogs, such as those from the Phyllomedusa genus, which are known sources of dermaseptins. researchgate.netnih.gov This mRNA is then used to create a complementary DNA (cDNA) library. nih.gov Techniques like "shotgun" cloning or the rapid amplification of cDNA ends (RACE-PCR) are employed to find and sequence the specific cDNA that encodes the dermaseptin precursor. researchgate.netmdpi.com

The precursor protein typically consists of a signal peptide, an acidic spacer region, and the mature peptide sequence at the C-terminus. nih.gov Once the cDNA is identified, it can be inserted into an expression vector, which is a plasmid designed to carry the foreign gene into a host organism. libretexts.org

Given that natural extraction yields are low, heterologous expression systems are employed to produce larger quantities of the peptide. sci-hub.se These systems involve introducing the dermaseptin-encoding vector into a host organism that can be easily and inexpensively cultured in large amounts. Common hosts include:

Escherichia coli : A bacterium widely used for its rapid growth and well-understood genetics. libretexts.orgsci-hub.se However, expressing eukaryotic peptides like dermaseptins in E. coli can be challenging due to potential toxicity to the host and the lack of post-translational modifications, such as C-terminal amidation, which is often crucial for the activity of AMPs. libretexts.org To overcome toxicity, dermaseptins are sometimes expressed as fusion proteins, which can be later cleaved to release the active peptide. sci-hub.se

Yeast (e.g., Pichia pastoris) : As a eukaryotic host, yeast can perform some post-translational modifications and may offer better yields for certain peptides. sci-hub.se

Plant-based systems : Researchers have explored expressing dermaseptin genes in plants, such as tobacco, to create transgenic organisms capable of producing the peptide. nih.govresearchgate.net

This recombinant production is essential for generating the quantities of Dermaseptin AA-3-4 needed for detailed structural and functional studies. vulcanchem.com

Site-Directed Mutagenesis for SAR Elucidation

Structure-Activity Relationship (SAR) studies are critical for understanding how a peptide's amino acid sequence dictates its biological function. Site-directed mutagenesis is a powerful molecular biology technique used to systematically alter the genetic code, resulting in specific amino acid substitutions in the final peptide. nih.gov

By creating and testing a series of peptide analogs, researchers can pinpoint which amino acids or regions are essential for activity. For example, studies on Dermaseptin S4, a related peptide, have used this method to create variants with altered properties. nih.govresearchgate.net Key findings from such studies include:

The N-terminal region is often crucial for antimicrobial and antiviral activity. researchgate.net Deleting the first five amino acids of Dermaseptin S4 completely abolished its inhibitory effect on the rabies virus. vulcanchem.com

Increasing the net positive charge, often by substituting neutral amino acids with cationic residues like lysine (B10760008) (K), can dramatically enhance antibacterial potency while sometimes reducing toxicity to mammalian cells. nih.govresearchgate.net

Modifying the hydrophobicity and amphipathic nature of the peptide can reverse its selectivity, transforming a peptide that is primarily toxic to red blood cells into one that is a potent antibacterial agent. nih.govresearchgate.net

These studies demonstrate that tampering with the peptide's physicochemical properties through targeted mutations can lead to analogs with improved therapeutic potential. nih.gov This methodology allows for the rational design of new peptides based on the this compound scaffold.

Biochemical and Biophysical Characterization Techniques

Once a peptide is synthesized or expressed, a suite of analytical techniques is used to confirm its identity, assess its purity, analyze its structure, and observe its interactions with cells.

Peptide Identification and Purity Assessment (e.g., RP-HPLC, MS/MS)

Ensuring the correct peptide has been produced and is free from contaminants is a crucial first step. The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this purpose. mtoz-biolabs.com

RP-HPLC separates peptides in a mixture based on their hydrophobicity. nih.govcreative-proteomics.com The sample is passed through a column (commonly a C18 column) packed with a non-polar material. creative-proteomics.com A gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides, with more hydrophobic peptides being retained longer. researchgate.net A pure peptide should ideally appear as a single, sharp peak in the resulting chromatogram, which is monitored by UV absorbance, typically at 214-220 nm. researchgate.netcreative-proteomics.com

Mass Spectrometry (MS) provides a precise measurement of the peptide's molecular weight. mtoz-biolabs.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are used to confirm that the mass of the synthesized or isolated peptide matches the theoretically calculated mass. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) is used for definitive sequence confirmation. nih.gov The peptide ion is isolated and fragmented, and the masses of the resulting fragments (known as b-ions and y-ions) are measured. nih.gov This fragmentation pattern provides a fingerprint that can be used to verify the exact amino acid sequence of the peptide. researchgate.netmdpi.com

Together, these methods confirm the identity and assess the purity of the this compound sample, which is often required to be >95% pure for subsequent biological assays. researchgate.net

Spectroscopic Methods for Structural Analysis (e.g., CD Spectroscopy)

Dermaseptins are known to be unstructured in aqueous solution but adopt a distinct secondary structure, typically an α-helix, upon interacting with a membrane environment. mdpi.comvulcanchem.comCircular Dichroism (CD) Spectroscopy is the primary technique used to observe this conformational change. nih.govwisc.edu

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins and peptides. nih.govcreative-proteomics.com The resulting spectrum provides information about the peptide's secondary structure. nih.gov

In an aqueous buffer (e.g., ammonium (B1175870) acetate), dermaseptins typically show a CD spectrum characteristic of a random coil. mdpi.comresearchgate.net

In a membrane-mimicking environment , such as in the presence of trifluoroethanol (TFE) or lipid vesicles, the spectrum changes dramatically. mdpi.comresearchgate.net The appearance of strong negative bands near 208 nm and 222 nm is the classic signature of an α-helical structure. wisc.educreative-proteomics.com

By analyzing the CD spectra, researchers can quantify the percentage of α-helicity in the peptide under different conditions, providing critical insight into the structural transition that is believed to be essential for its membrane-disrupting activity. mdpi.comwisc.edu

Table 1: Common Techniques in Dermaseptin Research
TechniquePrimary PurposeKey Information Obtained
cDNA CloningGenetic IdentificationAmino acid sequence of the peptide precursor. researchgate.net
Heterologous ExpressionPeptide ProductionLarge quantities of recombinant peptide for study. sci-hub.se
Site-Directed MutagenesisStructure-Activity RelationshipRole of specific amino acids in peptide function. nih.gov
RP-HPLCPurification & Purity CheckSeparation from contaminants; purity assessment. researchgate.netcreative-proteomics.com
MS/MSSequence VerificationConfirmation of the correct amino acid sequence. mdpi.comnih.gov
CD SpectroscopySecondary Structure AnalysisConformational changes (e.g., random coil to α-helix). mdpi.comresearchgate.net
AFM / Confocal MicroscopyCellular InteractionVisualization of membrane disruption and peptide localization. nih.govfrontiersin.org

Microscopic Techniques for Cellular Interaction Studies (e.g., AFM, Confocal Laser Microscopy)

To directly visualize how this compound interacts with and affects target cells, researchers turn to high-resolution microscopy techniques.

Atomic Force Microscopy (AFM) provides three-dimensional images of cell surfaces at nanoscale resolution. nih.gov Unlike optical microscopy, AFM uses a physical probe to "feel" the surface topography. frontiersin.org By imaging bacteria or other cells before and after treatment with a dermaseptin peptide, scientists can directly observe morphological changes, such as membrane blebbing, pore formation, and complete cell lysis. nih.gov This provides powerful visual evidence of the peptide's membrane-disrupting mechanism. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is an advanced fluorescence imaging technique that allows for the creation of sharp, high-resolution optical sections of a sample. utwente.nlnih.gov By tagging the dermaseptin peptide with a fluorescent dye, researchers can track its location in real-time. CLSM can be used to determine if the peptide remains on the cell surface or if it penetrates the cell. mdpi.com

The combination of AFM and CLSM is particularly powerful. nih.govresearchgate.net This correlative approach allows researchers to simultaneously visualize the peptide's location (via fluorescence from CLSM) and the resulting structural damage to the cell surface (via topography from AFM), providing a comprehensive picture of the peptide-cell interaction. frontiersin.org

Computational and In Silico Approaches in Dermaseptin Research

Computational and in silico methods have become indispensable in the study of antimicrobial peptides (AMPs), offering high-resolution insights into their mechanisms of action and facilitating the rational design of new therapeutic agents. For the dermaseptin family of peptides, including this compound, these computational tools allow researchers to predict structures, simulate interactions with biological membranes, and establish relationships between their chemical features and antimicrobial potency. researchgate.netminciencias.gov.co These approaches are not only cost-effective but also provide a level of molecular detail that is often unattainable through purely experimental techniques. minciencias.gov.co

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to understand the behavior and interaction of peptides with cell membranes at an atomic level. soton.ac.uk For peptides in the dermaseptin family, MD simulations provide crucial insights into the initial binding, insertion, and potential disruption of bacterial lipid bilayers. nih.gov

The general process for simulating a dermaseptin peptide like this compound involves several key steps. Initially, a three-dimensional model of the peptide, often predicted to be in an α-helical conformation, is placed near a simulated lipid bilayer that mimics the composition of a target bacterial membrane. nih.gov The system is then solvated with water molecules and ions to replicate physiological conditions. During the simulation, which can span from nanoseconds to microseconds, the forces between all atoms are calculated, and their subsequent motions are tracked over time. nih.govikiam.edu.ec

Research on related dermaseptins, such as Dermaseptin B2 and truncated Dermaseptin S3, has demonstrated the value of this approach. soton.ac.uknih.gov These simulations show that the peptides, initially in an aqueous environment, readily interact with the membrane surface. nih.gov Key findings from these studies on the dermaseptin family include:

Peptide Orientation and Insertion: Simulations reveal how the amphipathic nature of dermaseptins dictates their orientation upon approaching the membrane. The hydrophobic face of the peptide helix preferentially interacts with the lipid acyl chains, while the cationic (positively charged) residues form electrostatic interactions with the negatively charged lipid headgroups of bacterial membranes. nih.gov

Membrane Disordering: The insertion of dermaseptin peptides into the bilayer leads to significant local disruption. This includes a decrease in membrane thickness and an increase in the lateral area per lipid, causing disorder among the lipid chains. ikiam.edu.ec This simulated disruption is consistent with the membrane-lytic mechanism of action proposed for these peptides. ikiam.edu.ecoup.com

Role of Specific Residues: MD simulations can pinpoint the role of specific amino acids. For instance, aromatic residues have been observed to play a significant role in anchoring the peptide to the membrane interface, initiating the insertion process. ikiam.edu.ec

For this compound, MD simulations would be employed to model its specific amino acid sequence and observe its dynamic interactions with model bacterial membranes. Such studies would elucidate its precise mechanism of membrane disruption, the stability of its helical structure upon membrane binding, and the energetic favorability of its insertion, providing a foundational understanding of its antimicrobial action. soton.ac.uk

Table 1: Parameters and Outputs of a Typical Molecular Dynamics Simulation for a Dermaseptin Peptide
Simulation Parameter/ComponentDescriptionExample from Dermaseptin Research
Peptide Initial ConformationThe starting 3D structure of the peptide, typically an α-helix.α-helical conformation placed ~10 Å from the bilayer surface. ikiam.edu.ec
Lipid Bilayer ModelA simulated membrane, often composed of lipids like POPE/POPG to mimic bacterial membranes.Zwitterionic or anionic lipid bilayers. nih.govwum.edu.pk
Force FieldThe set of equations used to describe the potential energy and forces between atoms in the system.GROMOS, CHARMM, AMBER. soton.ac.uk
Simulation SoftwareThe program used to run the MD simulation.GROMACS, NAMD. ui.ac.id
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns).Simulations covering 30 ns to hundreds of nanoseconds have been performed for dermaseptins. soton.ac.ukikiam.edu.ec
Key OutputsData generated from the simulation.Peptide-lipid interaction energies, root-mean-square deviation (RMSD) of the peptide structure, membrane thickness, area per lipid, and orientation of the peptide relative to the membrane. ikiam.edu.ec

De Novo Peptide Structure Prediction and Molecular Docking Studies

Before simulating a peptide's interaction with a membrane, its three-dimensional structure must be determined. When an experimental structure is unavailable, de novo (from scratch) structure prediction methods are used. ui.ac.id For peptides like this compound, which are typically linear and unstructured in solution but fold upon contacting a membrane, these predictive tools are essential. oup.com

Servers and software like PEP-FOLD are commonly used for this purpose. ui.ac.id These tools use algorithms based on a structural alphabet and coarse-grained force fields to predict the most likely 3D conformations of a peptide from its amino acid sequence. ui.ac.id For dermaseptins, these predictions consistently yield an α-helical structure, which is their known bioactive conformation. oup.com

Once a reliable 3D structure of this compound is predicted, molecular docking can be performed. This computational technique predicts the preferred orientation and binding affinity of one molecule (the peptide) to a second (a target receptor or membrane). researchgate.net While MD simulations show the dynamic process of interaction, docking provides a static snapshot of the most stable binding pose and quantifies the strength of the interaction. ui.ac.idresearchgate.net

In the context of dermaseptins, docking studies have been used to:

Investigate Binding to Molecular Targets: In silico studies on Dermaseptin S4 and S9 have used molecular docking to evaluate their binding affinity to viral proteins, such as the SARS-CoV-2 spike protein, or to bacterial enzymes. ui.ac.idui.ac.idnih.gov This helps to explore potential mechanisms of action beyond membrane lysis. researchgate.net

Analyze Peptide-Membrane Interactions: Docking can also be used to find the most energetically favorable position of the peptide on the surface of a lipid bilayer, serving as a starting point for more extensive MD simulations. researchgate.net

A molecular docking study for this compound would involve docking its predicted α-helical structure against a specific molecular target. The output would include a binding affinity score (e.g., in kcal/mol or kJ/mol) and a visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ui.ac.idui.ac.id This information is critical for understanding its specificity and for designing analogues with enhanced binding capabilities.

Table 2: Methodologies for Dermaseptin Structure Prediction and Docking
TechniqueSoftware/Server ExamplePurpose for this compoundKey Output
De Novo Structure PredictionPEP-FOLD, I-TASSERGenerate a 3D model of the peptide from its amino acid sequence. ui.ac.idPredicted 3D coordinates of the peptide, typically in an α-helical conformation.
Protein-Peptide DockingHPEPDOCK, AutoDockPredict the binding pose and affinity of this compound to a target protein (e.g., bacterial enzyme, viral protein). wum.edu.pkBinding free energy (e.g., kJ/mol), intermolecular interaction details (hydrogen bonds, etc.). ui.ac.id
Peptide-Membrane DockingMembrane-specific docking algorithmsDetermine the most stable orientation of the peptide on a model membrane surface.Lowest energy docked conformation, orientation angles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govplos.org For antimicrobial peptides, QSAR models relate physicochemical or structural properties (descriptors) to their antimicrobial potency. researchgate.net

The development of a QSAR model for a family of peptides like the dermaseptins involves several steps:

Data Collection: A dataset of related peptides (e.g., various dermaseptin analogues) with experimentally measured antimicrobial activity (e.g., Minimum Inhibitory Concentration) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each peptide. These can include properties like molecular weight, hydrophobicity, isoelectric point, net charge, and more complex 3D descriptors that describe the shape and distribution of properties in the molecule. plos.org

Model Building: Statistical or machine learning methods, such as multiple linear regression or artificial neural networks, are used to build a model that links a subset of the most relevant descriptors to the observed biological activity. researchgate.netplos.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets of peptides that were not used in the model's creation. researchgate.net

QSAR studies on antimicrobial peptides, including datasets containing dermaseptins, have successfully identified key properties that govern activity. researchgate.netplos.org These models often highlight the importance of global descriptors like net positive charge and hydrophobicity, as well as descriptors related to the amphipathic moment, which quantifies the segregation of polar and nonpolar residues in the helical structure. plos.org

For this compound, its specific descriptors could be fed into a validated QSAR model to predict its antimicrobial activity against various pathogens. More importantly, QSAR provides a framework for the rational design of new analogues. By understanding which descriptors positively or negatively correlate with activity, researchers can propose specific amino acid substitutions to the this compound sequence to create novel peptides with potentially higher potency or greater selectivity. researchgate.net

Mechanisms of Microbial Resistance to Dermaseptins

Evolved Resistance Pathways in Pathogens to Antimicrobial Peptides

While AMPs like dermaseptins are considered less susceptible to resistance development than traditional antibiotics, pathogens can still evolve countermeasures. nih.govasm.org These resistance mechanisms are diverse and often involve modifications to the bacterial cell surface, the primary target of most dermaseptins. mdpi.comresearchgate.net

Key resistance strategies include:

Alteration of Cell Surface Charge: The initial interaction between cationic AMPs, such as dermaseptins, and bacteria is electrostatic attraction to the negatively charged components of the bacterial membrane. frontiersin.org Pathogens can reduce this attraction by modifying their surface molecules. For instance, Gram-positive bacteria can modify their teichoic acids with D-alanine, while Gram-negative bacteria can alter their lipopolysaccharide (LPS) with amino sugars, both of which increase the positive charge of the cell surface, repelling the cationic peptides. researchgate.net

Membrane Fluidity and Composition Changes: Bacteria can alter the composition of their cell membranes to make them less susceptible to disruption. researchgate.net Increased rigidity or changes in the net charge of the membrane can hinder the ability of peptides to insert and form pores. nih.gov For example, some strains of Staphylococcus aureus exposed to AMPs have shown adaptations that include an increase in the net positive charge and altered membrane rigidity. nih.gov

Proteolytic Degradation: Pathogens can secrete proteases that specifically target and degrade AMPs, neutralizing them before they can reach the cell membrane. researchgate.nettandfonline.com This is a common strategy to overcome host immune defenses. tandfonline.com

Efflux Pumps: Bacteria can employ multidrug efflux pumps to actively expel AMPs from the cell, preventing them from reaching their intracellular or membrane targets. researchgate.net

Biofilm Formation: The formation of a biofilm, a community of bacteria encased in a protective extracellular matrix, can act as a physical barrier, preventing AMPs from reaching the bacterial cells within the community. mdpi.com

The following table summarizes common resistance pathways observed in bacteria against AMPs.

Resistance MechanismDescriptionExample
Surface Charge Modification Altering the net charge of the bacterial surface to repel cationic AMPs.D-alanylation of teichoic acids in Gram-positive bacteria; aminoarabinose modification of Lipid A in Gram-negative bacteria.
Proteolytic Degradation Secretion of proteases that cleave and inactivate AMPs.Fungal pathogens evolving proteinases to digest host defense peptides. tandfonline.com
Efflux Pumps Actively transporting AMPs out of the bacterial cell.Multi-drug resistance (MDR) pumps that recognize and expel a wide range of compounds. researchgate.net
Membrane Remodeling Changing the lipid composition to alter membrane fluidity and integrity.Increased synthesis of lysyl-phosphatidylglycerol (Lys-PG) in Staphylococcus aureus to increase positive charge and membrane rigidity. nih.gov
Biofilm Formation Creating a protective matrix that shields bacteria from AMPs.Staphylococcal species forming biofilms on medical implants, which are inherently more resistant to antimicrobial agents. asm.org

Strategies for Overcoming Antimicrobial Resistance via Peptide Modifications

To counteract emerging resistance, researchers are developing modified versions of natural peptides like dermaseptins. researchgate.net The goal is to enhance their efficacy, stability, and ability to evade bacterial resistance mechanisms. nih.gov

Key modification strategies include:

Structural Truncation and Minimization: Researchers have designed shorter derivatives of dermaseptins that retain the essential amphipathic α-helical structure required for antimicrobial activity. asm.org For example, a 13-residue derivative of Dermaseptin (B158304) S4, K₄-S4(1-13)a, maintained potent activity. asm.org Minimizing the peptide sequence can improve its therapeutic profile and reduce production costs. mdpi.com

Amino Acid Substitution: Replacing specific amino acids can enhance a peptide's properties. Substituting residues to increase cationicity (positive charge) can improve binding to bacterial membranes, while optimizing hydrophobicity is crucial for membrane disruption. mdpi.comnih.gov For instance, a designed analogue of Dermaseptin-SS1, named 14V5K, showed improved salt sensitivity and faster bactericidal action. mdpi.com

Chemical Modifications: Various chemical strategies are employed to increase peptide stability and overcome issues like proteolytic degradation. researchgate.net These include cyclization (linking the peptide's ends to make it more resistant to proteases), incorporating unnatural D-amino acids (as proteases typically recognize only L-amino acids), and PEGylation (attaching polyethylene (B3416737) glycol) to improve half-life. frontiersin.orgasm.orgresearchgate.net

Hybrid Peptides: Combining the functional domains of different peptides can create novel molecules with enhanced or multiple functions. asm.org A hybrid peptide was constructed by fusing a dermaseptin derivative with an RNA III-inhibiting peptide (RIP), which disrupts staphylococcal quorum sensing. asm.org This dual-action peptide could both kill bacteria directly and inhibit the formation of biofilms. asm.org

The table below details several modification strategies and their intended outcomes.

Modification StrategyDescriptionDesired OutcomeExample
Amino Acid Substitution Replacing specific amino acids in the peptide sequence.Enhanced antimicrobial activity, increased selectivity, reduced toxicity.Designing minimized dermaseptins with WXMXW-NH₂ motifs to broaden the antimicrobial spectrum. mdpi.comnih.gov
Truncation Shortening the peptide from the N- or C-terminus.Identify the minimal active sequence, reduce cost, potentially lower toxicity.Creating a 13-residue active derivative from Dermaseptin S4. asm.org
Incorporation of D-amino acids Synthesizing the peptide using mirror-image D-amino acids instead of natural L-amino acids.Increased resistance to proteolytic degradation.All-D-amino acid isomers of dermaseptins retain activity as they do not rely on a stereo-specific receptor. asm.org
Hybridization Fusing two or more peptides with different mechanisms of action.Synergistic effects, overcoming resistance, multi-target action.A chimeric peptide combining a dermaseptin derivative with an RNA III-inhibiting peptide (RIP). asm.org
Cyclization Forming a cyclic structure by linking the peptide's termini.Enhanced stability and resistance to exoproteases. researchgate.netN/A for Dermaseptin AA-3-4 in provided search results.

Co-evolutionary Dynamics of Host Defense Peptides and Microbial Counter-Mechanisms

The relationship between hosts and pathogens is a dynamic "evolutionary arms race". tandfonline.comasm.org Hosts evolve more potent and diverse defense molecules like AMPs, while pathogens are under intense selective pressure to develop effective counter-mechanisms to survive. asm.orgnih.gov

This co-evolutionary process has shaped the vast diversity of AMPs found in nature, including the many variants of dermaseptins in frog skin. mdpi.com The constant need to overcome evolving microbial resistance drives the diversification of these host defense peptides. tandfonline.com For every new defense strategy a host evolves, such as a novel AMP, pathogens that can circumvent it are selected for, leading to a continuous cycle of adaptation and counter-adaptation. asm.org

Evidence for this arms race can be seen in:

Diversification of AMP families: A single host, like the Phyllomedusa frog, produces a wide array of dermaseptin peptides, likely to target a broad and evolving spectrum of pathogens. mdpi.com

Pathogen-specific resistance: The resistance mechanisms evolved by pathogens are often tailored to the specific AMPs they frequently encounter in their host environment.

Host counter-counter-mechanisms: Hosts may evolve AMPs that are resistant to common microbial degradation strategies (e.g., by modification) or that target highly conserved and essential components of the bacterial cell, making resistance development more difficult for the pathogen. mdpi.com

This ongoing co-evolutionary conflict is a key reason why bacteria have not developed universal, highly effective resistance to all AMPs in the same way they have for many single-target antibiotics. nih.gov The multi-pronged and rapidly evolving nature of the host's AMP arsenal (B13267) presents a much more complex challenge for pathogens to overcome. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Dermaseptin (B158304) AA-3-4 Analogues with Enhanced Research Specificity

A significant avenue for future research lies in the design and synthesis of novel analogues of Dermaseptin AA-3-4. By modifying its amino acid sequence, researchers can aim to enhance its specificity towards particular microbial targets while potentially reducing any inherent cytotoxicity. Studies on other dermaseptins, such as Dermaseptin S4, have demonstrated that specific amino acid substitutions can lead to derivatives with improved therapeutic indices. nih.govvulcanchem.com For instance, truncation and amidation of Dermaseptin S4 resulted in analogues with higher positive charges and altered hydrophobicity, leading to enhanced antibacterial activity. oup.com Similarly, creating analogues of this compound could involve substitutions to increase cationicity or modulate hydrophobicity, which are key determinants of antimicrobial potency and selectivity. nih.gov A deeper understanding of the structure-activity relationship is crucial for designing peptides with optimized potency. nih.gov

Integration into Advanced Delivery Systems for Targeted Research Applications (e.g., Nanoparticle-based Delivery in In Vitro Models)

To overcome challenges related to the stability and delivery of peptide-based compounds, future research will likely focus on integrating this compound and its analogues into advanced delivery systems. Nanoparticle-based delivery, for example, offers a promising approach to protect the peptide from degradation and enhance its delivery to specific sites in in vitro models. vulcanchem.com Research on Dermaseptin-B2 has shown that its adsorption onto alginate nanoparticles resulted in a more potent antibacterial formulation. mdpi.com This enhancement is attributed to the electrostatic interactions between the anionic polymer and the cationic peptide, potentially facilitating its delivery to bacterial membranes. mdpi.com Similarly, chitosan (B1678972) nanoparticles have been successfully used to deliver a dermaseptin peptide to tumor cells in vitro, demonstrating increased activity compared to the free peptide. nih.gov These findings suggest that encapsulating this compound in nanoparticles could be a viable strategy for targeted research applications.

Potential Applications in Biotechnology and Material Science (e.g., Surface Modification for Antimicrobial Materials)

The potent antimicrobial properties of dermaseptins open up possibilities for their application in biotechnology and material science. One promising area is the development of antimicrobial materials through surface modification. By immobilizing this compound or its more potent analogues onto the surfaces of materials used in medical devices or food packaging, it may be possible to create surfaces that resist microbial colonization and biofilm formation. Research has shown that some dermaseptins can inhibit and eradicate biofilms. mdpi.com A fusion peptide of dermaseptin and thanatin (B1575696) has been shown to functionalize crop surfaces for disease management, highlighting the potential for surface application. researchgate.net This approach could have significant implications for preventing infections associated with medical implants and extending the shelf life of perishable goods.

Unraveling Complex Molecular Mechanisms Beyond Membrane Disruption

While the primary mechanism of action for many dermaseptins is believed to be the disruption of microbial cell membranes, there is growing evidence for more complex and multifaceted interactions. nih.govrsc.org Future research should aim to unravel these intricate molecular mechanisms beyond simple membrane permeabilization. Some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets such as DNA, RNA, or essential enzymes. rsc.org For example, Dermaseptin S3 has been shown to trigger apoptosis in fungi. nih.gov Recent studies on the effect of a dermaseptin on Candida auris revealed that it induced apoptosis and influenced the gene expression of antioxidant enzymes, indicating an induction of oxidative stress. rsc.org Investigating whether this compound induces similar intracellular effects will provide a more comprehensive understanding of its antimicrobial activity and could reveal novel therapeutic targets.

Comparative Studies with Other Antimicrobial Peptides and Host Defense Modulators

To fully appreciate the unique attributes of this compound, comparative studies with other antimicrobial peptides and host defense modulators are essential. Such studies would help to benchmark its potency, spectrum of activity, and potential for inducing resistance against other well-characterized AMPs. For instance, comparing its efficacy against multidrug-resistant bacterial strains with that of other dermaseptin derivatives or entirely different classes of AMPs would provide valuable insights for potential therapeutic development. nih.govnih.gov Furthermore, investigating its immunomodulatory properties, as has been done for Dermaseptin-01 which was found to increase the phagocytic capacity of macrophages, could reveal additional functionalities beyond direct microbial killing. mdpi.com These comparative analyses will be crucial in positioning this compound within the broader landscape of host defense peptides and identifying its most promising research and translational applications.

Q & A

What experimental models are recommended for evaluating the antiviral activity of Dermaseptin AA-3-4?

Classification : Basic Research Question
Answer :
To assess antiviral efficacy, use in vitro models with cell lines relevant to the target pathogen. For example:

  • Dengue Virus (DENV-2) : Employ C6/36 (insect cells) and LLCMK2 (mammalian cells) to measure 50% effective concentration (EC₅₀) via MTT assays, as demonstrated in studies showing EC₅₀ values of 15 µg/mL and 60 µg/mL, respectively .
  • SARS-CoV-2 : Utilize computational docking (e.g., AutoDock Vina) to predict binding affinity to viral spike proteins (e.g., PDB ID 6LZG), followed by in vitro validation in Vero E6 cells .
  • Herpes Simplex Virus (HSV-1) : Test in VERO cells using plaque reduction assays to differentiate broad-spectrum vs. pathogen-specific activity .

How should researchers design cytotoxicity assays to evaluate the therapeutic index of this compound?

Classification : Basic Research Question
Answer :

Cell Lines : Use both mammalian (e.g., VERO, LLCMK2) and insect (e.g., C6/36) cells to assess species-specific toxicity.

MTT Assay Protocol :

  • Expose cells to peptide concentrations ranging from 1–1000 µg/mL for 24–48 hours.
  • Calculate 50% cytotoxic concentration (CC₅₀) using nonlinear regression.
  • Compare CC₅₀ with EC₅₀ to determine selectivity index (SI = CC₅₀/EC₅₀). For example, Dermaseptin 01 showed CC₅₀ >1000 µg/mL in mammalian cells but 105 µg/mL in C6/36 cells, yielding SI = 7 (DENV-2) .

What methodologies resolve contradictions in reported antimicrobial efficacy of Dermaseptin derivatives across studies?

Classification : Advanced Research Question
Answer :
Contradictions may arise from variations in:

  • Pathogen Strains : Use standardized strains (e.g., ATCC) and include positive controls (e.g., ampicillin for bacteria).
  • Experimental Conditions : Replicate studies under consistent pH, temperature, and serum protein levels to minimize confounding factors .
  • Data Normalization : Report activity as % inhibition relative to vehicle controls and use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, Dermaseptin S4 derivatives showed variable anti-chlamydial activity depending on peptide charge and hydrophobicity .

How can researchers optimize the therapeutic index of this compound for clinical translation?

Classification : Advanced Research Question
Answer :

Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs with modified charge (e.g., lysine substitutions) or hydrophobicity to enhance membrane selectivity.
  • Test analogs against lipid bilayers mimicking mammalian vs. microbial membranes using circular dichroism or fluorescence spectroscopy .

Combinatorial Approaches : Pair Dermaseptin with adjuvants (e.g., EDTA) to reduce effective dosage and toxicity .

What computational strategies predict the interaction of this compound with viral or bacterial targets?

Classification : Advanced Research Question
Answer :

Molecular Dynamics (MD) Simulations :

  • Model peptide binding to viral envelopes (e.g., SARS-CoV-2 spike protein) using GROMACS or AMBER.
  • Calculate binding free energy (ΔG) to prioritize candidates for in vitro testing .

Machine Learning : Train algorithms on existing peptide databases (e.g., APD3) to predict efficacy against novel pathogens based on physicochemical properties .

How should researchers address ethical considerations in in vivo studies of this compound?

Classification : Basic Research Question
Answer :

Animal Models : Follow ARRIVE guidelines for murine infection models. Include:

  • Dose-ranging studies to minimize suffering.
  • Approval from institutional ethics committees (e.g., IACUC).

Data Transparency : Deposit raw data (e.g., survival curves, histopathology) in public repositories like Zenodo or Figshare .

What strategies mitigate resistance development against this compound in microbial populations?

Classification : Advanced Research Question
Answer :

Resistance Screening : Propagate pathogens under sublethal peptide pressure (e.g., 10–20 µg/mL) for 10–20 generations. Monitor MIC shifts via broth microdilution .

Mechanistic Studies : Use RNA-seq to identify upregulated resistance genes (e.g., efflux pumps) and design combination therapies to counteract them .

How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Classification : Advanced Research Question
Answer :

Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify dysregulated pathways (e.g., membrane biosynthesis in E. coli).

Proteomics : Use LC-MS/MS to quantify changes in host cell proteins post-treatment, focusing on membrane integrity markers (e.g., claudins) .

What statistical methods are appropriate for analyzing dose-response data in Dermaseptin studies?

Classification : Basic Research Question
Answer :

  • Nonlinear Regression : Fit dose-response curves using log(inhibitor) vs. response (four-parameter) models in GraphPad Prism.
  • Confidence Intervals : Report EC₅₀/CC₅₀ with 95% CI to assess precision. For example, Dermaseptin 01’s EC₅₀ against DENV-2 was 15 µg/mL (95% CI: 12–18 µg/mL) .

How should conflicting results between in silico predictions and in vitro assays be addressed?

Classification : Advanced Research Question
Answer :

Validation Experiments : If docking predicts high affinity but in vitro activity is low, assess peptide stability (e.g., serum protease degradation via HPLC) .

Force Field Adjustments : Re-run simulations with membrane-embedded targets (e.g., POPC bilayers) to better mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.